
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, FQ-PP, and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Activity
- Antitumor Agents : Compounds structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized and shown potent anti-proliferative activity against human cancer cell lines. For instance, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one demonstrated significant anticancer activity both in vitro and in vivo in a Hep3B xenograft nude mice model, suggesting its potential as a clinical trial candidate for cancer treatment (Huang et al., 2013).
- Anti-Cancer Agent : A newly synthesized derivative showed high antiproliferative activity, suggesting its potential as an anti-cancer agent. It acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle (Via et al., 2008).
Catalytic Behavior and Synthesis
- Catalytic Activities : Iron and cobalt complexes using derivatives of "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" showed good catalytic activities for ethylene reactivity, indicating their potential in polymerization and oligomerization processes (Sun et al., 2007).
Biological and Chemical Sensing
- Chemosensor for Zn2+ : A chemosensor based on related compounds has been synthesized for detecting Zn2+ in living cells and aqueous solution, highlighting its potential in biological and environmental monitoring (Park et al., 2015).
Antibacterial Activity
- Antibacterial Agents : Variants of this compound have shown potential antibacterial activity against various bacterial strains, suggesting their use in developing new antibacterial drugs (Joshi et al., 2011).
Anti-Inflammatory Evaluation
- Anti-Inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects, demonstrating their potential in treating inflammatory conditions (Chen et al., 2006).
Spectroscopic Properties
- Spectroscopic Analysis : Studies on the spectroscopic properties of derivatives have been conducted, providing insights into their electronic absorption and fluorescence characteristics, useful in material sciences (Al-Ansari, 2016).
Molecular Design and Docking Studies
- c-Met Kinase Inhibitors : Docking studies of similar compounds have been performed to understand their molecular interactions, aiding in the design of more effective c-Met kinase inhibitors, important in cancer therapeutics (Caballero et al., 2011).
Fluorescence Detection
- Selective Detection of Fluoride : Compounds with a fused quinoline system, including a pyrrole ring, have been used for selective detection of fluoride using fluorescence methods, relevant in analytical chemistry (Akula et al., 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJURCKIMYKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

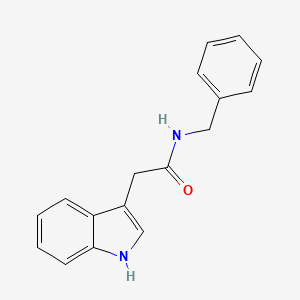
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
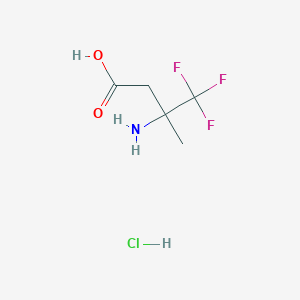

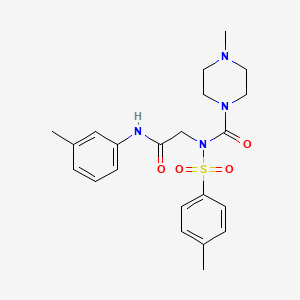
![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)
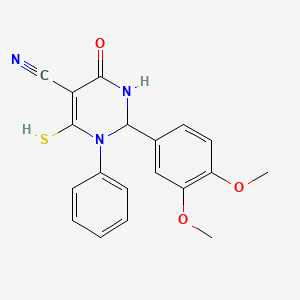

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
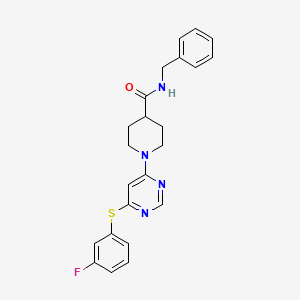
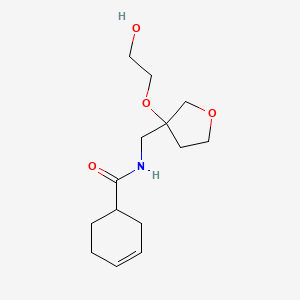
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)
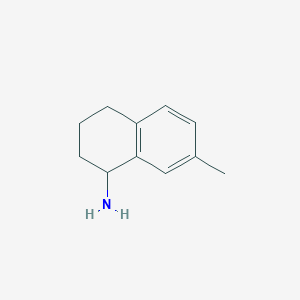
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)